3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety, an ethoxy (-OCH₂CH₃) substituent at the β-carbon (position 3), and a carboxylic acid terminus. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via mild bases like piperidine .
Properties
IUPAC Name |
3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJEVDXSXCTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with ethanol to form the ethyl ester derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amino acid.
Coupling Reactions: The free amino acid can then participate in peptide coupling reactions, forming peptide bonds with other amino acids. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in the context of peptide synthesis.
Scientific Research Applications
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound used in medicinal chemistry and biochemistry. It contains an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone. The Fmoc group indicates it can be used in peptide synthesis, specifically to protect amino acids during coupling reactions. Its biological activity is linked to its role as a building block in peptide synthesis.
Scientific Research Applications
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is primarily used as a building block in peptide synthesis. Reactions involving this compound are essential for synthesizing biologically active peptides. This multi-step synthesis allows for the introduction of functional groups tailored for specific applications.
Applications include:
- Peptide Synthesis: The presence of the Fmoc protecting group makes it useful in peptide synthesis, particularly for protecting amino acids during coupling reactions.
- Drug Design: Its unique combination of functional groups allows for diverse modifications and applications in drug design.
- Interaction studies: Used to understand how (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:
- Spectroscopy
- Calorimetry
- Chromatography
These studies help elucidate the mechanism of action and potential therapeutic pathways.
Structural Similarities and Unique Features
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Contains Fmoc protection | Directly used in peptide synthesis |
| Ethyl Glycinate | Simple ethyl ester | Less complex, used for simpler peptide chains |
| Boc-Amino Acid | Uses Boc protection instead of Fmoc | Different protection strategy affecting reactivity |
| Acetylated Amino Acid | Acetate group instead of ethoxy | Varies in solubility and reactivity |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free peptide. The compound does not have a specific biological target or pathway, as its primary function is to facilitate peptide synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key analogs of 3-ethoxy-2-Fmoc-amino propanoic acid, highlighting substituent diversity and molecular properties:
Key Observations:
- Substituent Bulkiness: The ethoxy group in the target compound is less bulky than aromatic substituents (e.g., indole, phenyl) but bulkier than methyl or fluorinated groups. This may improve solubility compared to hydrophobic analogs like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid .
- Electronic Effects : Ethoxy’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -CF₃ in or -F in ), which could influence hydrogen bonding or charge distribution in peptide chains .
- Synthetic Utility : The ethoxy group’s stability under acidic/basic conditions may offer advantages in stepwise peptide elongation compared to labile groups like allyloxycarbonyl () .
Antiviral Activity:
- Analogs such as (S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid () and derivatives in were synthesized as HIV-1 entry inhibitors.
Analytical Data:
Physicochemical Properties
- The ethoxy group likely reduces hydrophobicity (lower LogP) compared to aromatic analogs, enhancing aqueous solubility for biological assays .
Q & A
Q. What are the standard synthetic routes for preparing 3-ethoxy-2-(Fmoc-amino)propanoic acid?
- Methodological Answer : The synthesis typically involves Fmoc protection of the amino group. A common approach is reacting the amino acid precursor with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like DMF at room temperature . For derivatives with ethoxy substituents, additional steps may include alkylation of the hydroxyl group using ethyl bromide or iodide under basic conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- 1H NMR : Confirm the presence of Fmoc aromatic protons (δ 7.3–7.8 ppm), ethoxy methylene (δ ~1.2–1.4 ppm), and α-proton resonance (δ 4.0–4.5 ppm) .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity ≥95% is standard for peptide synthesis applications .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ for C₂₄H₂₆NO₅: calc. 432.18, observed 432.2) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store as a lyophilized powder at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Fmoc group. In solution (DMF or DMSO), store at –80°C for ≤6 months, avoiding freeze-thaw cycles. Monitor degradation via HPLC; ≥90% purity is acceptable for reuse .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
- Methodological Answer :
- Activation : Use HBTU/HOBt or COMU as coupling reagents (2–4 eq) in DMF. Pre-activate the carboxylic acid for 5–10 min before adding to resin-bound amines .
- Kinetic Monitoring : Perform Kaiser tests or monitor Fmoc deprotection (UV absorbance at 301 nm) to ensure complete coupling.
- Ethoxy Group Impact : The ethoxy substituent may sterically hinder coupling; increase reaction time (2–4 hr) or use microwave-assisted synthesis (50°C, 20 min) .
Q. How to resolve contradictions in reported reactivity of ethoxy-substituted Fmoc-amino acids?
- Methodological Answer : Conflicting reactivity data (e.g., ester hydrolysis rates) may arise from solvent choice or base strength. For example:
- Base Sensitivity : Avoid strong bases (e.g., piperidine) during Fmoc deprotection; use 20% 4-methylpiperidine in DMF for milder conditions .
- Solvent Effects : Replace DMF with NMP if ethoxy group hydrolysis is observed. Validate via LC-MS .
Q. What strategies mitigate instability during Fmoc deprotection or acidic cleavage?
- Methodological Answer :
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) instead of DBU to minimize side reactions. Quench excess base with acetic acid post-deprotection .
- Cleavage Conditions : For acid-labile ethoxy groups, replace TFA with milder cocktails (e.g., 95% TFA/2.5% H₂O/2.5% triisopropylsilane). Monitor by TLC (silica, CH₂Cl₂/MeOH 9:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
